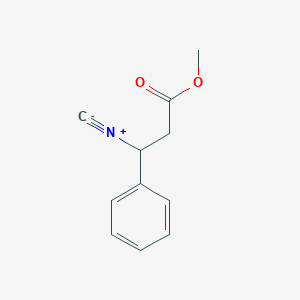

Methyl 3-isocyano-3-phenylpropionate

描述

属性

分子式 |

C11H11NO2 |

|---|---|

分子量 |

189.21 g/mol |

IUPAC 名称 |

methyl 3-isocyano-3-phenylpropanoate |

InChI |

InChI=1S/C11H11NO2/c1-12-10(8-11(13)14-2)9-6-4-3-5-7-9/h3-7,10H,8H2,2H3 |

InChI 键 |

HRLQHNXLNYVTPB-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)CC(C1=CC=CC=C1)[N+]#[C-] |

产品来源 |

United States |

准备方法

Synthesis from Primary Amines

The synthesis of isocyanides from primary amines can be achieved using the following general procedure:

- Starting Materials : Primary amine, chloroform or bromoform, and a base (e.g., triethylamine).

- Reaction Conditions : The reaction is typically carried out in a solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

- Yield and Purity : Yields can vary depending on the specific conditions and the primary amine used. Purification is often necessary to obtain high-purity isocyanides.

Analysis and Characterization

Characterization of isocyanides, including methyl 3-isocyano-3-phenylpropionate, typically involves spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Analysis

- IR Spectroscopy : Isocyanides show a characteristic absorption band around 2100-2150 cm$$^{-1}$$ due to the isocyanide group.

- NMR Spectroscopy : $${}^{1}$$H NMR and $${}^{13}$$C NMR can provide detailed structural information about the compound.

- MS Spectroscopy : Mass spectrometry can confirm the molecular weight and structure of the compound.

Research Results and Data

Given the lack of specific literature on this compound, the following table summarizes general data for similar isocyanides:

| Compound | Synthesis Method | Yield | Purity |

|---|---|---|---|

| Ethyl 2-isocyano-3-phenylpropionate | Ugi-4CR precursor | Variable | High |

| Methyl-2-isocyanido-3-phenyl propionate | Dehydration reaction | 52% | 98% |

Table 1: Summary of Synthesis Data for Similar Isocyanides

化学反应分析

Types of Reactions

Methyl 3-isocyano-3-phenylpropionate undergoes various chemical reactions, including:

Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.

Reduction: Reduction of the isocyano group can yield amines.

Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyano group under mild conditions.

Major Products Formed

Oxidation: Isocyanates

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Methyl 3-isocyano-3-phenylpropionate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly for its metal-coordinating properties.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of methyl 3-isocyano-3-phenylpropionate involves its ability to coordinate with metal ions, forming stable complexes. This coordination can influence various biochemical pathways and molecular targets. For example, in medicinal chemistry, the compound’s metal-coordinating properties can enhance its binding affinity to specific enzymes or receptors, leading to potential therapeutic effects .

相似化合物的比较

Physical and Chemical Properties

- Molecular Weight and Polarity: The isocyano group increases molecular weight compared to Methyl 3-phenylpropionate (189.21 vs. 164.20 g/mol). Fluorinated analogs like Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate () exhibit higher polarity and stability due to electron-withdrawing fluorine atoms, whereas the phenyl-isocyano combination balances hydrophobicity and reactivity.

- Stability and Handling: Isocyano compounds are prone to polymerization under acidic or moist conditions, necessitating anhydrous storage. This contrasts with Methyl 3-phenylpropionate, which is more stable under standard conditions .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 3-isocyano-3-phenylpropionate, and how can purity be optimized?

- Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous ester synthesis methods can be adapted. For example, methyl 3-phenylpropionate (CAS 103-25-3) is synthesized via esterification of 3-phenylpropionic acid with methanol under acidic catalysis . For the isocyano variant, introducing the isocyano group may involve Hofmann isocyanide synthesis (using chloroform and amines) or dehydration of formamide derivatives. Purity optimization typically employs column chromatography and GC analysis (>98% purity standards, as applied to methyl 3-mercaptopropionate) .

Q. How can the structural integrity of this compound be confirmed?

- Answer : X-ray crystallography, as demonstrated for methyl 3-(4-hydroxyphenyl)propionate, is ideal for resolving crystal structures and verifying stereochemistry . Complementary techniques include:

- NMR spectroscopy : To confirm functional groups (e.g., isocyano resonance at ~210–220 ppm in NMR).

- Mass spectrometry : For molecular weight validation (expected m/z ~201.23 based on CHNO).

- FT-IR : To identify isocyano stretches (~2150 cm) and ester carbonyls (~1740 cm) .

Q. What safety protocols should be followed when handling this compound?

- Answer : Isocyanides are toxic and volatile; follow guidelines for reactive esters like methyl 3-mercaptopropionate:

- Use fume hoods and PPE (gloves, goggles).

- Store in airtight containers away from oxidizers.

- In case of exposure, rinse skin/eyes with water (15+ minutes) and seek medical aid .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in multicomponent reactions?

- Answer : Density Functional Theory (DFT) calculations can map electron density and reactive sites (e.g., isocyano electrophilicity). Studies on similar amino esters (e.g., methyl (R)-3-amino-3-(3-phenoxyphenyl)propanoate) highlight the role of steric and electronic effects in reactivity . Tools like Gaussian or ORCA can simulate transition states for Ugi or Passerini reactions, guiding experimental design .

Q. How should conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

- Answer : Cross-validate using multiple techniques:

- Compare experimental / NMR with computed spectra (via ACD/Labs or MestReNova).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, as done for hydroxyphenylpropionate derivatives .

- Replicate synthesis under controlled conditions to isolate impurities (e.g., via HPLC, as in purity assessments for mercapto esters) .

Q. What strategies are effective for stabilizing this compound against decomposition?

- Answer : Isocyanides are prone to hydrolysis and oxidation. Stabilization methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。